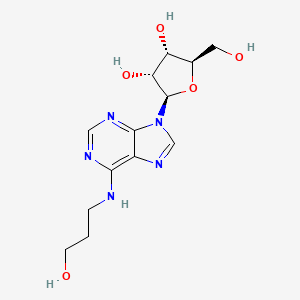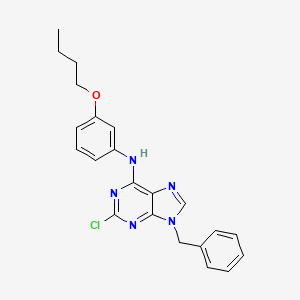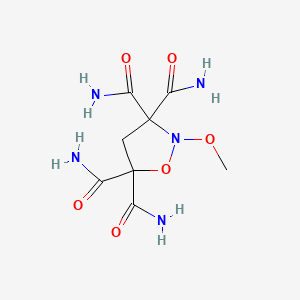
N-Methyl-N-(2-methylacridin-9-YL)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(2-methylacridin-9-YL)acetamide is a chemical compound with the molecular formula C₁₇H₁₆N₂O and a molecular weight of 264.32 g/mol . This compound belongs to the class of acridinium derivatives, which are known for their diverse applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methylacridin-9-YL)acetamide typically involves the reaction of 2-methylacridine with N-methylacetamide under specific conditions. One common method includes the use of a solvent such as benzene or toluene, with a catalyst like ammonium acetate, and heating the mixture to a temperature around 70°C . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-Methyl-N-(2-methylacridin-9-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-Methyl-N-(2-methylacridin-9-YL)acetic acid.
Reduction: Formation of N-Methyl-N-(2-methylacridin-9-YL)ethylamine.
Substitution: Formation of various substituted acridinium derivatives depending on the nucleophile used.
科学研究应用
N-Methyl-N-(2-methylacridin-9-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridinium derivatives.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential use in photodynamic therapy and as an anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
作用机制
The mechanism of action of N-Methyl-N-(2-methylacridin-9-YL)acetamide involves its ability to intercalate into DNA strands. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound’s fluorescent properties also make it useful for imaging and diagnostic applications .
相似化合物的比较
Similar Compounds
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar in structure but contains a piperidine ring instead of a methyl group.
N-Methyl-N-(2-methylacridin-9-yl)ethylamine: Similar but with an ethylamine group instead of an acetamide group.
Uniqueness
N-Methyl-N-(2-methylacridin-9-YL)acetamide is unique due to its specific combination of an acridinium core with a methylacetamide group. This structure imparts distinct fluorescent properties and the ability to intercalate into DNA, making it valuable for both research and industrial applications .
属性
| 61981-68-8 | |
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC 名称 |
N-methyl-N-(2-methylacridin-9-yl)acetamide |
InChI |
InChI=1S/C17H16N2O/c1-11-8-9-16-14(10-11)17(19(3)12(2)20)13-6-4-5-7-15(13)18-16/h4-10H,1-3H3 |
InChI 键 |
HCGVWBVBTCSVRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/no-structure.png)

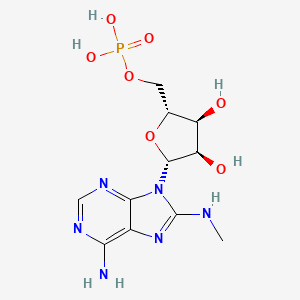
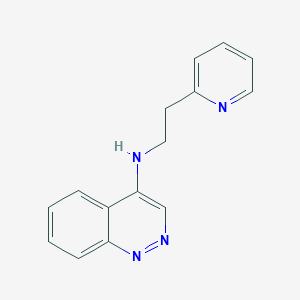
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
